molecular formula C24H23N5O3 B11476026 8-(4-ethylphenyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(4-ethylphenyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11476026
M. Wt: 429.5 g/mol
InChI Key: ZXMDWWGDKTUNOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-ETHYLPHENYL)-7-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound that belongs to the class of imidazo[1,2-g]purines. This compound is characterized by its unique structure, which includes ethylphenyl and methoxyphenyl groups attached to an imidazo[1,2-g]purine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 8-(4-ETHYLPHENYL)-7-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazo[1,2-g]purine core, followed by the introduction of the ethylphenyl and methoxyphenyl groups through various substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, utilizing catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The ethylphenyl and methoxyphenyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-(4-ETHYLPHENYL)-7-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for studies in pharmacology and biochemistry.

    Medicine: Research is ongoing to explore its potential therapeutic effects.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar compounds include other imidazo[1,2-g]purines with different substituents. Compared to these, 8-(4-ETHYLPHENYL)-7-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is unique due to its specific ethylphenyl and methoxyphenyl groups, which may confer distinct chemical and biological properties. Similar compounds include:

  • 8-(4-METHYLPHENYL)-7-(4-METHOXYPHENYL)-1,3-DIMETHYL-IMIDAZO[1,2-G]PURINE-2,4-DIONE
  • 8-(4-ETHYLPHENYL)-7-(4-HYDROXYPHENYL)-1,3-DIMETHYL-IMIDAZO[1,2-G]PURINE-2,4-DIONE

Properties

Molecular Formula

C24H23N5O3

Molecular Weight

429.5 g/mol

IUPAC Name

6-(4-ethylphenyl)-7-(4-methoxyphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C24H23N5O3/c1-5-15-6-10-17(11-7-15)29-19(16-8-12-18(32-4)13-9-16)14-28-20-21(25-23(28)29)26(2)24(31)27(3)22(20)30/h6-14H,5H2,1-4H3

InChI Key

ZXMDWWGDKTUNOM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=C(C=C5)OC

Origin of Product

United States

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